molecular formula C18H19N5O2S B2664282 2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 891118-28-8

2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2664282
CAS No.: 891118-28-8
M. Wt: 369.44
InChI Key: WUMAWECGWMWGHV-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine, which is a type of fused triazole . Triazoles are a class of compounds that have wide bioactivities .


Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine ring fused with a phenyl ring and a tetrahydrofuran ring. The triazolo[4,3-b]pyridazine ring is a bicyclic structure containing three nitrogen atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been known to react under various conditions. For example, 1H-1,2,3-triazolo[4,5-b]pyridine reacts with europium under solvothermal conditions in pyridine .

Scientific Research Applications

Antiviral Activity

Compounds derived from 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine, closely related to the chemical , have shown promising antiviral activity. Notably, some derivatives demonstrated significant effectiveness against the hepatitis-A virus (HAV), as explored by Shamroukh and Ali (2008) in their study titled "Anti‐HAV Activity of Some Newly Synthesized Triazolo[4,3‐b]pyridazines" (Shamroukh & Ali, 2008).

Insecticidal Properties

Fadda et al. (2017) investigated novel heterocycles, including derivatives of [1,2,4]triazolo[4,3-b]pyridazines, for their insecticidal properties against Spodoptera littoralis, a common agricultural pest. Their research, "Synthesis and insecticidal assessment of some innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis," highlights the potential of these compounds in pest control (Fadda et al., 2017).

Antiasthma Agents

Medwid et al. (1990) discussed the development of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, structurally related to the chemical of interest, as potential antiasthma agents. Their paper, "Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents," emphasized their role as mediator release inhibitors, a crucial aspect in asthma treatment (Medwid et al., 1990).

Structural and Pharmaceutical Analysis

Sallam et al. (2021) focused on the structural analysis, DFT calculations, and pharmaceutical importance of pyridazine analogs, closely related to the specified chemical. Their work, titled "Synthesis, structure analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine," contributes significantly to understanding these compounds' chemical properties and potential pharmaceutical applications (Sallam et al., 2021).

Antihistaminic Activity

Gyoten et al. (2003) synthesized derivatives of [1, 2, 4]triazolo[1, 5-b]pyridazines, which showed promising antihistaminic activity. Their study, "Synthesis of eosinophil infiltration inhibitors with antihistaminic activity," demonstrates the potential of these compounds in treating allergic reactions (Gyoten et al., 2003).

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c24-17(19-11-14-7-4-10-25-14)12-26-18-21-20-16-9-8-15(22-23(16)18)13-5-2-1-3-6-13/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMAWECGWMWGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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